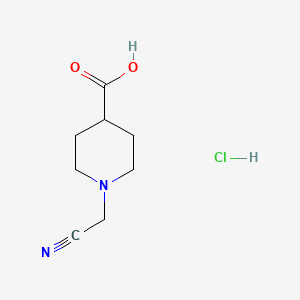

1-(Cyanomethyl)piperidine-4-carboxylic acid hydrochloride

Beschreibung

1-(Cyanomethyl)piperidine-4-carboxylic acid hydrochloride is a piperidine derivative characterized by a cyanomethyl group (-CH₂CN) at the 1-position and a carboxylic acid (-COOH) group at the 4-position of the piperidine ring, with a hydrochloride counterion. This structure positions it within a broader class of piperidine-4-carboxylic acid derivatives, which are often explored for their pharmacological and biochemical properties due to their ability to interact with biological targets such as receptors and enzymes .

Eigenschaften

IUPAC Name |

1-(cyanomethyl)piperidine-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2.ClH/c9-3-6-10-4-1-7(2-5-10)8(11)12;/h7H,1-2,4-6H2,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQOXVNWGMUPEQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)CC#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Dehydration of Isonipecotamide Using Thionyl Chloride and Formamide Diluent

- Isonipecotamide is suspended in an organic diluent such as n-propyl acetate.

- Dibutylformamide is added as a formamide diluent.

- Thionyl chloride (4 to 15 mol equivalents) is added slowly at 20 °C.

- The mixture is stirred for 18 hours at 20 °C.

- The solid 4-cyanopiperidine hydrochloride is isolated by filtration, washed, and dried.

- Yields of 73% with 95% purity by quantitative NMR are reported.

This method is advantageous for its simplicity, high purity, and avoidance of multiple reaction steps and extensive solvent use. It is typically conducted at atmospheric pressure but can be adapted to other pressures.

Alternative Multi-Step Method via Boc-Protected Intermediates

- Isonipecotamide is first reacted with di-tert-butyl dicarbonate to form the Boc-protected amide.

- Dehydration is performed using phosphorus oxychloride and imidazole.

- Boc deprotection is done with HCl in dioxane or trifluoroacetic acid.

- This method involves multiple steps with lower overall yields (~54.7%) and more laborious workup.

The thionyl chloride method is preferred for industrial and laboratory synthesis due to higher efficiency and ecological benefits.

Introduction of the Cyanomethyl Group at the Nitrogen (1-Position)

The cyanomethyl substitution at the nitrogen of piperidine is achieved by nucleophilic substitution reactions:

- A piperidine derivative bearing a leaving group at the nitrogen is reacted with sodium cyanide.

- For example, 1-(6-p-toluenesulfonyl imidazo[4,5-d]pyrrolo[2,3-b]pyridine-1(6H)-yl)piperidin-4-yl methanesulfonate is treated with sodium cyanide in N,N-dimethylformamide at 80 °C for 16 hours.

- After workup, 1-amino-4-cyanomethylpiperidine is obtained with yields around 60%.

This step is crucial for installing the cyanomethyl group at the 1-position, enabling further functionalization.

Conversion to Piperidine-4-Carboxylic Acid and Hydrochloride Salt Formation

The carboxylic acid group at the 4-position can be introduced via controlled hydrolysis and oxidation steps, often involving:

- Reaction of cyanopiperidine derivatives with sulfuric acid at 20-50 °C for extended times (50-90 hours).

- Neutralization and crystallization steps to isolate 1-benzyl-4-carbamyl-4-anilinopiperidines as intermediates.

- Final treatment with concentrated hydrochloric acid under reflux (10-20 hours), followed by cooling and crystallization to obtain the hydrochloride salt of the carboxylic acid derivative.

This multi-step process is optimized to avoid excessive use of organic solvents, reduce environmental impact, and improve yields.

Summary Table of Key Preparation Steps and Conditions

| Step | Reaction | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Dehydration of isonipecotamide to 4-cyanopiperidine hydrochloride | Isonipecotamide, thionyl chloride, dibutylformamide, n-propyl acetate | 20 °C | 18 h | 73 | Simple, high purity, single-step |

| 2 | Cyanomethyl substitution at N-1 | Piperidine methanesulfonate derivative, sodium cyanide, DMF | 80 °C | 16 h | 60 | Nucleophilic substitution |

| 3 | Hydrolysis/oxidation to carboxylic acid | Sulfuric acid (70-90%), stirring | 20-50 °C | 50-90 h | N/A | Controlled hydrolysis |

| 4 | Hydrochloride salt formation | Concentrated HCl, reflux | 100 °C (boiling) | 10-20 h | N/A | Crystallization and isolation |

Research Findings and Analysis

- The thionyl chloride dehydration method for 4-cyanopiperidine hydrochloride is superior in terms of yield, simplicity, and ecological footprint compared to older multi-step methods involving Boc protection and phosphorus oxychloride dehydration.

- Cyanomethylation via nucleophilic substitution with sodium cyanide in polar aprotic solvents like DMF is efficient but requires careful handling due to toxicity and reaction conditions.

- The conversion of cyanopiperidine derivatives to carboxylic acid hydrochlorides involves prolonged acid-catalyzed hydrolysis and crystallization steps, which have been optimized to minimize solvent use and improve environmental compatibility.

- Overall yields for the entire synthetic sequence vary but can be significantly improved by optimizing each step, especially the dehydration and hydrolysis phases.

Analyse Chemischer Reaktionen

Types of Reactions

1-(Cyanomethyl)piperidine-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanomethyl or carboxylic acid groups are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

1-(Cyanomethyl)piperidine-4-carboxylic acid hydrochloride has several scientific research applications:

Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

Organic Synthesis: The compound is used as a building block for the synthesis of more complex molecules, including heterocycles and natural product analogs.

Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands due to its structural features.

Industrial Applications: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 1-(Cyanomethyl)piperidine-4-carboxylic acid hydrochloride depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that interact with molecular targets such as enzymes or receptors. The cyanomethyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 1-(cyanomethyl)piperidine-4-carboxylic acid hydrochloride, highlighting differences in substituents, molecular weights, and physicochemical properties based on evidence from diverse sources:

Structural and Functional Insights

- Substituent Effects on Physicochemical Properties: Polar Groups: The cyanomethyl group in the target compound introduces polarity via the nitrile (-CN) moiety, which may enhance water solubility compared to analogs with aromatic or hydrocarbon substituents (e.g., bromobenzyl or cyclopropylmethyl). This property is critical for bioavailability in drug design . Aromatic vs. In contrast, aliphatic groups like cyclopropylmethyl balance lipophilicity and steric bulk, favoring receptor interactions without excessive hydrophobicity .

- Biological Activity Considerations: Thiophene-Containing Analogs: The thienylmethyl derivative () shares structural similarities with CNS-active drugs, suggesting possible neuromodulatory effects. Thiophene rings are known to engage in hydrophobic and hydrogen-bonding interactions with biological targets . Halogenated Derivatives: Bromo- and dichlorobenzyl substituents () may enhance binding affinity to hydrophobic pockets in proteins, as seen in kinase inhibitors or GPCR modulators. However, halogenation can also increase toxicity risks . Remifentanil Case Study: The complex structure of remifentanil () highlights how ester and amide groups can tailor metabolic stability and duration of action, a principle applicable to optimizing the target compound for therapeutic use.

Biologische Aktivität

1-(Cyanomethyl)piperidine-4-carboxylic acid hydrochloride is a chemical compound characterized by its unique structure, which includes a piperidine ring, a cyanomethyl group, and a carboxylic acid moiety. This compound has garnered attention in medicinal chemistry due to its potential applications as an intermediate in the synthesis of various bioactive molecules. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C8H12ClN3O2

- Molecular Weight : 203.65 g/mol

- CAS Number : 1426290-75-6

The compound's structure allows for multiple interactions with biological targets, making it a versatile candidate for drug development.

The biological activity of 1-(Cyanomethyl)piperidine-4-carboxylic acid hydrochloride is primarily attributed to its ability to interact with various molecular targets. The presence of both the cyanomethyl and carboxylic acid groups enables the compound to participate in hydrogen bonding and electrostatic interactions. These interactions can enhance binding affinity and specificity towards enzymes or receptors involved in various physiological processes.

Biological Activity

1-(Cyanomethyl)piperidine-4-carboxylic acid hydrochloride has shown potential in several areas:

- Medicinal Chemistry : It serves as an intermediate in synthesizing pharmaceutical compounds targeting the central nervous system (CNS). Its structural features facilitate the design of new drugs with improved efficacy and selectivity.

- Enzyme Inhibition : Research indicates that this compound can act as an inhibitor for specific enzymes, potentially modulating their activity. For example, its structural similarity to known enzyme inhibitors suggests it may be effective against certain targets within metabolic pathways.

- Receptor Ligands : The compound's ability to form stable interactions with receptors makes it a candidate for developing ligands that can selectively bind to biological receptors, influencing signaling pathways.

Case Studies

- Synthesis and Evaluation : A study demonstrated the synthesis of various piperidine derivatives, including 1-(Cyanomethyl)piperidine-4-carboxylic acid hydrochloride, which were evaluated for their biological activities. The synthesized compounds exhibited varying degrees of activity against specific enzyme targets, indicating potential therapeutic applications .

- In Vivo Models : Another study explored the pharmacological effects of piperidine derivatives in animal models. Results showed that certain derivatives displayed significant CNS activity, suggesting that 1-(Cyanomethyl)piperidine-4-carboxylic acid hydrochloride could be further investigated for neuropharmacological applications .

Comparative Analysis with Similar Compounds

| Compound | Key Features | Biological Activity |

|---|---|---|

| Piperidine-4-carboxylic acid | Lacks cyanomethyl group | Moderate enzyme inhibition |

| 1-Methylpiperidine-4-carboxylic acid | Contains methyl group | Lower binding affinity |

| 1-(Cyanomethyl)piperidine-4-carboxylic acid hydrochloride | Contains both cyanomethyl and carboxylic acid groups | High binding affinity and specificity |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(cyanomethyl)piperidine-4-carboxylic acid hydrochloride, and how can reaction conditions be optimized?

- Methodology :

- Nucleophilic substitution : Use piperidine-4-carboxylic acid as a starting material. React with cyanomethyl halides (e.g., chloroacetonitrile) in polar aprotic solvents like DMF or DMSO under reflux (60–80°C). Monitor progress via TLC or HPLC .

- Acidification : Neutralize the product with hydrochloric acid to form the hydrochloride salt. Confirm salt formation via chloride ion titration (e.g., argentometric titration) .

- Optimization : Adjust stoichiometry (1:1.2 molar ratio of piperidine derivative to cyanomethylating agent) and reaction time (4–6 hours) to maximize yield. Purify via recrystallization in ethanol/water mixtures .

Q. Which analytical techniques are most reliable for characterizing purity and structural integrity?

- Methodology :

- Purity assessment : Use HPLC with a C18 column (UV detection at 210–230 nm) and compare retention times against reference standards. Acceptable purity thresholds: ≥98% (USP/EP guidelines) .

- Structural confirmation : Employ - and -NMR to verify the piperidine ring, cyanomethyl group, and carboxylic acid protons. FT-IR can confirm the presence of carboxylic acid (1700–1720 cm) and nitrile (2240–2260 cm) functional groups .

- Chloride content : Perform potentiometric titration with silver nitrate to ensure stoichiometric hydrochloride formation .

Q. How should this compound be stored to ensure long-term stability in laboratory settings?

- Methodology :

- Storage conditions : Store in airtight, light-resistant containers at 2–8°C. Desiccate with silica gel to prevent hygroscopic degradation .

- Stability monitoring : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect decomposition products (e.g., hydrolysis of the nitrile group) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodology :

- Comparative assays : Replicate studies under standardized conditions (e.g., enzyme inhibition assays with consistent substrate concentrations and pH buffers). Use positive controls (e.g., known kinase inhibitors) to validate assay sensitivity .

- Meta-analysis : Cross-reference data from PubChem, ChEMBL, and peer-reviewed journals to identify confounding variables (e.g., impurity profiles, solvent effects) .

Q. What strategies are effective for impurity profiling and quantification in synthetic batches?

- Methodology :

- Forced degradation : Expose the compound to heat (80°C), acid/base hydrolysis, and oxidative stress (HO) to generate potential impurities. Characterize degradation products via LC-MS/MS .

- Impurity synthesis : Synthesize suspected impurities (e.g., des-cyano derivatives) as reference standards. Use spiked samples to validate HPLC method accuracy .

Q. What computational tools can predict the compound’s interactions with biological targets?

- Methodology :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., proteases, kinases). Validate predictions with crystallographic data from similar piperidine derivatives .

- QSAR modeling : Train models on datasets from PubChem BioAssay to correlate structural features (e.g., nitrile group electronegativity) with activity .

Handling and Safety

Q. What safety protocols are critical when handling this compound in vitro?

- Methodology :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis steps to avoid inhalation .

- Waste disposal : Neutralize acidic waste with sodium bicarbonate before disposal. Collect organic solvents in designated halogenated waste containers .

Research Gaps and Future Directions

Q. What are the understudied aspects of this compound’s pharmacokinetic and toxicological profile?

- Methodology :

- ADME studies : Conduct in vitro permeability assays (Caco-2 cells) and metabolic stability tests (human liver microsomes) to predict oral bioavailability .

- Ecotoxicology : Perform acute toxicity assays on Daphnia magna or Danio rerio to assess environmental risks. No existing data are available for this compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.